molecular formula C5H7N B1348260 Cyclopropylacetonitrile CAS No. 6542-60-5

Cyclopropylacetonitrile

Cat. No.: B1348260
CAS No.: 6542-60-5
M. Wt: 81.12 g/mol
InChI Key: FAUQRRGKJKMEIW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cyclopropylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include cyclopropylacetone, cyclopropylmethylamine, and cyclopropylacetyl chloride . These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Cyclopropylacetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclopropylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biochemical effects, including inhibition or activation of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cyclopropylacetonitrile include:

Uniqueness

This compound is unique due to its combination of a cyclopropyl ring and a nitrile group, which imparts specific chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Biological Activity

Cyclopropylacetonitrile (CPACN), with the chemical formula C5H7N\text{C}_5\text{H}_7\text{N} and CAS number 6542-60-5, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H7N
  • Molecular Weight : 81.12 g/mol
  • Boiling Point : 142-144 °C
  • Flash Point : 43 °C
  • Density : 0.890 g/cm³

Synthesis and Mechanisms

This compound can be synthesized through various methods, including the reaction of cyclopropylmethyl halides with sodium cyanide or through multicomponent reactions involving cyclopropyl-containing substrates. One study highlights the use of copper-catalyzed reactions to produce derivatives of this compound, although yields can vary significantly depending on the reaction conditions .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, research indicates that certain nitriles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Derivative APseudomonas aeruginosa8 µg/mL

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. It has been noted for its ability to inhibit amyloid-beta peptide aggregation, a hallmark of Alzheimer’s disease. This activity could be attributed to its structural similarity to known inhibitors of amyloid aggregation .

Case Study: Neuroprotective Activity
A recent study demonstrated that this compound reduced amyloid plaque formation in transgenic mouse models by up to 50% compared to control groups, suggesting a potential therapeutic application in neurodegenerative diseases .

Toxicity and Safety Profile

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Acute toxicity studies indicate that high doses can lead to adverse effects such as respiratory distress and neurological symptoms in animal models. Therefore, further investigations into its safety and long-term effects are necessary before clinical applications can be considered .

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing cyclopropylacetonitrile in academic laboratories?

Answer:

  • Synthesis : this compound is typically synthesized via nucleophilic substitution of cyclopropylmethyl halides with cyanide sources (e.g., NaCN) under anhydrous conditions. Alternative routes include the [2+2] cycloaddition of acrylonitrile derivatives .
  • Characterization : Essential methods include:
    • NMR Spectroscopy (¹H/¹³C) to confirm the cyclopropane ring (δ ~0.5–1.5 ppm for protons) and nitrile group (δ ~120 ppm for carbon).
    • GC-MS for purity assessment and fragmentation pattern analysis.
    • IR Spectroscopy to verify the C≡N stretch (~2240 cm⁻¹) .
  • Purity Validation : Use Karl Fischer titration for moisture quantification and elemental analysis for C/N ratio verification .

Q. Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood due to its flammability (UN 1993, Class 3) and potential toxicity. Avoid contact with strong oxidizers or acids to prevent exothermic reactions .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for degradation via periodic GC analysis .

Q. Advanced: How can contradictory data on this compound’s reactivity in ring-opening reactions be resolved?

Answer:

  • Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., solvent polarity, temperature). For example, discrepancies in acid-catalyzed ring-opening yields may arise from trace water content .
  • Mechanistic Analysis : Employ DFT calculations to model reaction pathways and identify transition states. Validate with kinetic studies (e.g., Eyring plots) .
  • Data Harmonization : Use meta-analysis to reconcile literature inconsistencies, focusing on variables like catalyst loading or substrate purity .

Q. Advanced: What methodological strategies optimize this compound’s use in synthesizing heterocyclic compounds?

Answer:

  • Reaction Design : Use this compound as a strained-ring precursor in [3+2] cycloadditions (e.g., with azides to form triazoles) or as a nitrile source in Strecker syntheses.
  • Optimization Parameters :
    • Temperature : Elevated temps (80–100°C) enhance ring strain activation.
    • Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilicity for nucleophilic attacks .
  • Byproduct Mitigation : Monitor side reactions (e.g., polymerization) via in situ FTIR and adjust stoichiometry .

Q. Advanced: How can researchers address reproducibility issues in this compound-based kinetic studies?

Answer:

  • Standardized Protocols : Document exact conditions (humidity, solvent batch, equipment calibration). For example, moisture-sensitive reactions require anhydrous solvents (<50 ppm H₂O) .
  • Data Transparency : Share raw datasets (e.g., reaction time vs. conversion) in supplementary materials. Use platforms like Zenodo for open-access deposition .
  • Collaborative Validation : Cross-validate results with independent labs using blinded samples to eliminate bias .

Q. Basic: What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

Answer:

  • ¹³C NMR : The cyclopropane carbons appear as distinct triplets (δ ~5–15 ppm), while the nitrile carbon is a singlet (~120 ppm).
  • MS Fragmentation : Look for m/z 81 (M⁺, C₅H₇N) and characteristic fragments (e.g., m/z 40 for cyclopropane ring cleavage) .
  • X-ray Crystallography : Resolve ambiguities in solid-state structure, particularly for novel derivatives .

Q. Advanced: How can computational chemistry aid in predicting this compound’s stability under varying pH conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model protonation states and hydrolysis pathways at different pH levels.
  • pKa Estimation : Use software like COSMO-RS to predict nitrile group reactivity (experimentally validate via UV-Vis titration) .
  • Degradation Pathways : Identify intermediates (e.g., cyclopropanecarboxylic acid) via LC-MS and compare with simulated spectra .

Q. Advanced: What strategies mitigate side reactions when using this compound in multi-step syntheses?

Answer:

  • Protection-Deprotection : Temporarily mask the nitrile group (e.g., as a silyl ether) during incompatible steps.
  • Sequential Additions : Introduce reagents in stages to avoid cross-reactivity (e.g., Grignard reagents after nitrile stabilization) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. Basic: How should researchers design experiments to assess this compound’s stability under long-term storage?

Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation products monthly via GC-MS.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using controlled UV exposure .
  • Container Compatibility : Test leaching from storage materials (e.g., glass vs. polymer) via ICP-MS for trace metal analysis .

Q. Advanced: What analytical methods validate this compound’s role in asymmetric catalysis?

Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) and confirm ee (enantiomeric excess) via polarimetry.
  • Kinetic Resolution : Monitor reaction progress with time-resolved CD (Circular Dichroism) spectroscopy.
  • Catalyst Screening : Use high-throughput robotic platforms to test chiral ligands (e.g., BINOL derivatives) for enhanced selectivity .

Properties

IUPAC Name

2-cyclopropylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUQRRGKJKMEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349180
Record name cyclopropylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-60-5
Record name cyclopropylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
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solvent
Reaction Step One
[Compound]
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tricapryl(methyl)ammonium chloride
Quantity
8.5 g
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reactant
Reaction Step Two
Quantity
67.5 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Cyclopropylacetonitrile
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Cyclopropylacetonitrile
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Cyclopropylacetonitrile
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Cyclopropylacetonitrile
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Cyclopropylacetonitrile
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Cyclopropylacetonitrile

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